2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide (CAS 1524880-61-2) is a synthetic organic compound classified as a halogenated benzylaminoacetamide derivative. It has the molecular formula C9H10BrFN2O and a molecular weight of 261.09 g/mol.

Molecular Formula C9H10BrFN2O
Molecular Weight 261.09 g/mol
CAS No. 1524880-61-2
Cat. No. B1446600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide
CAS1524880-61-2
Molecular FormulaC9H10BrFN2O
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNCC(=O)N)F)Br
InChIInChI=1S/C9H10BrFN2O/c10-7-2-1-6(3-8(7)11)4-13-5-9(12)14/h1-3,13H,4-5H2,(H2,12,14)
InChIKeyIZCJVNIKJBQNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide (CAS 1524880-61-2): A Dual Halogenated Benzylaminoacetamide Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide (CAS 1524880-61-2) is a synthetic organic compound classified as a halogenated benzylaminoacetamide derivative. It has the molecular formula C9H10BrFN2O and a molecular weight of 261.09 g/mol . The compound features a 4-bromo-3-fluorophenyl ring linked via a methylene bridge to an aminoacetamide moiety, placing it among a class of building blocks commonly employed in medicinal chemistry for lead optimization and structure–activity relationship (SAR) studies [1]. Commercial sourcing is typically at 95% purity .

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide Cannot Be Simply Replaced by Non-Fluorinated or Mono-Halogenated Benzylaminoacetamide Analogs


Even within the benzylaminoacetamide chemotype, minor structural changes drastically alter both synthetic utility and potential pharmacokinetic profile. The simultaneous presence of bromine at the 4-position and fluorine at the 3-position creates a unique electronic and steric environment that cannot be replicated by analogs lacking either halogen. The C–Br bond enables versatile palladium-catalyzed cross-coupling reactions, while the C–F bond confers increased metabolic stability relative to non-fluorinated counterparts [1]. Substituting with a des-fluoro analog (e.g., 2-[(4-bromobenzyl)amino]acetamide, CAS 850859-09-5) eliminates the metabolic advantage conferred by fluorine and alters lipophilicity, potentially compromising lead optimization outcomes [1]. Conversely, replacing bromine with chlorine or hydrogen abolishes the capacity for regioselective direct arylation, a key synthetic transformation documented for bromobenzylacetamide derivatives [2].

Quantitative Differentiation Evidence for 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide Against Closest Analogs


Molecular Weight and Elemental Composition Differentiate This Compound from the Des-Fluoro Analog 2-[(4-Bromobenzyl)amino]acetamide

The target compound 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide possesses a molecular weight of 261.09 g/mol with the molecular formula C₉H₁₀BrFN₂O . The closest non-fluorinated analog, 2-{[(4-bromophenyl)methyl]amino}acetamide (CAS 850859-09-5, C₉H₁₁BrN₂O), has a molecular weight of 243.10 g/mol [1]. The 17.99 g/mol difference corresponds to the replacement of one hydrogen atom with a fluorine atom. This substitution impacts lipophilicity (ΔlogP) and introduces a metabolically resistant C–F bond, a modification frequently leveraged in medicinal chemistry to improve pharmacokinetic profiles [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Bromine at the 4-Position Enables Palladium-Catalyzed Direct Heteroarylation Which Is Impossible with Non-Brominated Analogs

The bromine atom at the 4-position of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide serves as a functional handle for palladium-catalyzed direct heteroarylation. In a seminal study, Laidaoui et al. demonstrated that bromobenzylacetamide derivatives undergo regioselective C–H arylation with a wide range of heteroaromatics (furans, thiophenes, pyrroles, thiazoles, imidazoles, benzoxazoles) using PdCl(C₃H₅)(dppb)/KOAc in DMAC, affording heteroarylated benzylamine derivatives in high yields [1]. The presence of the C–Br bond is essential for this reactivity; the corresponding non-brominated analog 2-[(4-fluorobenzyl)amino]acetamide (which replaces Br with H) would be inert under these coupling conditions.

Synthetic Chemistry C–H Activation Cross-Coupling

Consistent Vendor Purity Specification of 95% Across Multiple Reputable Suppliers Ensures Reproducible Procurement for This Benzylaminoacetamide

The target compound 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide is commercially available from multiple registered chemical suppliers with a consistently declared minimum purity of 95%. Chemenu (Catalog No. CM661901) and Leyan (Product No. 2293042) both specify 95% purity. In contrast, some closely related analogs—such as 2-bromo-N-(4-fluorobenzyl)acetamide (CAS 2195-44-0)—are typically offered at higher purity (e.g., ≥98%) , which may reflect differences in synthetic accessibility, purification difficulty, or market demand that can affect availability and cost.

Chemical Procurement Quality Control Reproducibility

Fluorine Substitution on the Phenyl Ring Is Correlated with Enhanced Metabolic Stability Compared to Non-Fluorinated Benzylaminoacetamide Analogs

Fluorine substitution on aromatic rings is a well-established strategy to improve the metabolic stability of drug candidates. The C–F bond is significantly stronger than the C–H bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol) and is resistant to oxidative metabolism by cytochrome P450 enzymes [1]. In a comprehensive review, Hagmann documented that the introduction of fluorine at metabolically labile positions frequently blocks hydroxylation and increases the half-life of drug molecules [1]. While direct comparative in vitro microsomal stability data for this specific compound versus its des-fluoro analog are not publicly available, the presence of the 3-fluoro substituent on the phenyl ring of the target compound is expected to confer metabolic stability advantages over the non-fluorinated analog 2-[(4-bromobenzyl)amino]acetamide.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Recommended Application Scenarios for 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide Based on Differentiated Evidence


Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Direct Heteroarylation

The 4-bromo substituent makes 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide an ideal substrate for Pd-catalyzed direct heteroarylation with a broad range of heteroaromatics, including furans, thiophenes, pyrroles, thiazoles, and imidazoles, yielding heteroarylated benzylamine derivatives in high yields [1]. This enables rapid generation of compound libraries for SAR studies within drug discovery programs targeting kinases, GPCRs, or ion channels. The 3-fluoro substituent further provides metabolic stability benefits that may enhance the pharmacokinetic profile of derived lead compounds [2].

Chemical Biology: Synthesis of Functionalized Probe Molecules

The dual halogenation pattern (bromine for cross-coupling, fluorine for metabolic stability and potential ¹⁸F radiolabeling) makes this compound a versatile precursor for constructing chemical probes. The bromine atom can be replaced with biotin, fluorophores, or affinity tags via Pd-mediated transformations [1], while the fluorine atom may serve as a NMR or PET reporter group. This combination of functional handles within a single building block reduces the number of synthetic steps required for probe assembly.

Process Chemistry: Scalable Pd-Catalyzed Coupling Using Robust Conditions

The PdCl(C₃H₅)(dppb)/KOAc/DMAC catalytic system reported for bromobenzylacetamide derivatives operates under relatively mild conditions (1 mol% catalyst, 150 °C) and is compatible with a wide substrate scope [1]. This protocol has been demonstrated at laboratory scale and is amenable to scale-up for the production of heteroarylated intermediates, offering a cost-effective route for medicinal chemistry and early process development.

Quote Request

Request a Quote for 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.